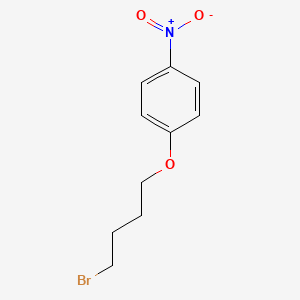

1-(4-Bromobutoxy)-4-nitrobenzene

Description

Contextualization as a Functionalized Aromatic Ether

1-(4-Bromobutoxy)-4-nitrobenzene is classified as a functionalized aromatic ether. This classification arises from its core structure, which consists of a p-nitrophenoxy group linked to a four-carbon butyl chain that is terminated by a bromine atom. The ether linkage provides a degree of flexibility and stability to the molecule, while the nitro group and the bromo substituent introduce specific points of reactivity. This dual functionality is central to its utility in multi-step synthetic sequences, allowing for sequential and controlled chemical modifications.

Overview of its Structural Features Relevant to Chemical Transformations

The chemical behavior of this compound is dictated by three primary structural features: the nitrophenyl group, the butyl ether chain, and the terminal alkyl bromide.

The Nitrophenyl Group: The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, although the latter is less common for ethers. More importantly, the nitro group can be readily reduced to an amino group. This transformation is a cornerstone of its synthetic applications, providing a gateway to the formation of anilines, which are precursors to a vast array of functionalities, including amides, ureas, and sulfonamides.

The Butoxy Linker: The four-carbon ether chain acts as a flexible spacer or linker. This is particularly valuable in the design of molecules where specific distances between functional groups are required, such as in the development of enzyme inhibitors or molecular probes. The ether linkage itself is generally stable under a variety of reaction conditions.

The Terminal Alkyl Bromide: The bromo-terminated butyl chain is a classic electrophilic site, highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and carboxylates, enabling the attachment of this molecular fragment to other synthons.

These distinct reactive sites can be addressed selectively, allowing for a programmed approach to the synthesis of more complex molecules.

Significance as a Versatile Synthetic Intermediate

The true value of this compound lies in its role as a versatile synthetic intermediate, particularly in the field of medicinal chemistry. Its bifunctional nature allows it to serve as a linchpin, connecting different molecular fragments to build complex target structures.

A prominent example of its application is in the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH). scispace.comnih.govnih.gov sEH is a therapeutic target for the treatment of hypertension and inflammation. nih.govnih.gov In the development of sEH inhibitors, this compound is utilized as a key starting material. scispace.comchemicalbook.com The synthesis typically involves the initial displacement of the bromide by a nucleophile, followed by the reduction of the nitro group to an amine. This newly formed aniline (B41778) is then reacted with an isocyanate to form a urea, a key pharmacophore for sEH inhibition. scispace.com

For instance, in a study published in the Journal of Medicinal Chemistry, this compound was reacted with various piperazine (B1678402) derivatives. scispace.com The subsequent reduction of the nitro group and reaction with an adamantyl isocyanate yielded a series of potent sEH inhibitors with improved pharmacokinetic properties. scispace.com This work highlights the utility of the compound in creating a library of potential drug candidates by varying the nucleophile that displaces the bromide.

The general synthetic strategy employing this compound is as follows:

Nucleophilic Substitution: The terminal bromide is displaced by a suitable nucleophile (e.g., an amine, thiol, or alcohol) to introduce a desired functional group or molecular scaffold.

Nitro Group Reduction: The nitro group is reduced to an aniline, commonly using reagents such as tin(II) chloride, catalytic hydrogenation, or iron in acidic media.

Derivatization of the Aniline: The resulting aniline is then used in a variety of subsequent reactions, most notably the formation of ureas, amides, or sulfonamides, to complete the synthesis of the target molecule.

This stepwise approach, enabled by the distinct and predictable reactivity of its functional groups, establishes this compound as a valuable and strategic tool in the arsenal (B13267) of the modern synthetic organic chemist.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C10H12BrNO3 | chemicalbook.comfishersci.ca |

| Molecular Weight | 274.11 g/mol | chemicalbook.comfishersci.ca |

| CAS Number | 55502-03-9 | chemicalbook.com |

| Melting Point | 37-40 °C | chemicalbook.com |

| Boiling Point | 165-170 °C at 0.5 mmHg | chemicalbook.com |

| Appearance | Adhering Chunks | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromobutoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c11-7-1-2-8-15-10-5-3-9(4-6-10)12(13)14/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRBCFJUEVSKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366310 | |

| Record name | 1-(4-bromobutoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55502-03-9 | |

| Record name | 1-(4-bromobutoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Bromobutoxy 4 Nitrobenzene

Strategies for Carbon-Oxygen Ether Bond Formation

The ether linkage between the nitrophenyl group and the butoxy chain is a central feature of the target molecule. Its creation is typically achieved through nucleophilic substitution reactions where an oxygen nucleophile attacks a carbon electrophile.

The Williamson ether synthesis is a classical and widely utilized method for preparing ethers, and it remains one of the most direct routes to 1-(4-bromobutoxy)-4-nitrobenzene. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, which involves the attack of an alkoxide ion on an alkyl halide or another substrate with a good leaving group. wikipedia.orgyoutube.com

The most common application of this method for the target compound involves the reaction between the sodium or potassium salt of 4-nitrophenol (B140041) (the nucleophile) and a suitable four-carbon electrophile, such as 1,4-dibromobutane (B41627). In this process, the phenoxide is formed by deprotonating 4-nitrophenol with a base. The resulting 4-nitrophenoxide then attacks one of the primary carbons of 1,4-dibromobutane, displacing a bromide ion to form the desired ether bond.

Reaction Scheme: O₂N-C₆H₄-OH + Br-(CH₂)₄-Br + Base → O₂N-C₆H₄-O-(CH₂)₄-Br + H-Base⁺ + Br⁻

The efficiency of the Williamson synthesis is influenced by several factors, including the choice of base, solvent, and reaction temperature. Strong bases are required to fully deprotonate the phenol (B47542), while polar aprotic solvents are often preferred to solvate the cation without interfering with the nucleophile.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| 4-Nitrophenol | 1,4-Dibromobutane | K₂CO₃ | Acetone | Reflux | High |

| 4-Nitrophenol | 1,4-Dibromobutane | NaH | DMF | Room Temp. | Good |

| 4-Nitrophenol | 1-Bromo-4-chlorobutane | NaOH | H₂O/Toluene (PTC) | 80 °C | Moderate |

This table presents typical conditions for the Williamson ether synthesis. Specific yields can vary based on precise reaction scale and workup procedures.

An alternative, yet closely related, Williamson approach involves using p-nitrochlorobenzene and 1,4-butanediol. nih.gov In this case, the alkoxide is generated from one of the alcohol groups of 1,4-butanediol, which then attacks the electron-deficient aromatic ring, displacing the chloride in a nucleophilic aromatic substitution reaction. This forms the intermediate 4-(4-nitrophenoxy)butanol, which must then be brominated in a subsequent step. nih.gov

Modern variations of ether synthesis often employ catalysts to improve reaction rates and yields, particularly phase-transfer catalysts (PTCs). In the synthesis of this compound, a PTC such as a quaternary ammonium salt can be used in a biphasic system (e.g., water/toluene). The base (e.g., sodium hydroxide) resides in the aqueous phase and deprotonates the 4-nitrophenol. The PTC transports the resulting phenoxide ion into the organic phase, where it can react with the 1,4-dibromobutane. This technique avoids the need for anhydrous solvents and strong, hazardous bases like sodium hydride.

Introduction of the Bromine Moiety on the Alkyl Chain

A different synthetic strategy involves first forming the C-O ether bond to a precursor containing a hydroxyl group, followed by the conversion of this alcohol to the desired alkyl bromide. This route typically begins with the synthesis of 4-(4-nitrophenoxy)butanol.

The terminal hydroxyl group of 4-(4-nitrophenoxy)butanol can be converted into a bromide using several standard halogenating agents. The choice of reagent can depend on the desired reaction conditions and the tolerance of other functional groups in the molecule, although the nitro-ether structure is generally stable.

Common brominating agents for converting primary alcohols to alkyl bromides include:

Phosphorus tribromide (PBr₃): A reliable reagent that converts primary and secondary alcohols to the corresponding bromides with high yields.

Thionyl bromide (SOBr₂): Similar to thionyl chloride, it provides a clean reaction with gaseous byproducts.

Triphenylphosphine and Carbon Tetrabromide (Appel Reaction): A mild method that proceeds under neutral conditions, which can be advantageous for sensitive substrates.

| Reagent | Typical Solvent | Temperature | Byproducts |

| PBr₃ | Diethyl ether or CH₂Cl₂ | 0 °C to Room Temp. | H₃PO₃ |

| SOBr₂ | Toluene | Room Temp. to 60 °C | SO₂, HBr |

| CBr₄ / PPh₃ | CH₂Cl₂ | 0 °C to Room Temp. | CHBr₃, Ph₃P=O |

This table compares common reagents for the bromination of the precursor alcohol.

An alternative to direct halogenation is a two-step process involving the conversion of the alcohol into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a bromide salt.

Sulfonate Ester Formation: The alcohol (4-(4-nitrophenoxy)butanol) is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. This forms a tosylate or mesylate ester.

Bromide Substitution: The resulting sulfonate ester is then treated with a source of bromide ions, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a polar aprotic solvent like acetone or DMF. The bromide ion displaces the tosylate or mesylate group via an SN2 reaction to yield this compound.

This two-step method is often very clean and avoids the strongly acidic conditions that can be generated by some direct halogenating agents.

Nitro Group Incorporation and Aromatic Functionalization

A third synthetic pathway involves introducing the nitro group onto the aromatic ring as the final key step. This route would begin with the synthesis of (4-bromobutoxy)benzene, also known as 4-phenoxybutyl bromide. chemeo.comnist.gov The final step is an electrophilic aromatic substitution reaction.

The nitration of (4-bromobutoxy)benzene is typically achieved using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). nih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

The existing (4-bromobutoxy) group on the benzene (B151609) ring is an activating, ortho-, para-director due to the lone pairs on the ether oxygen. Therefore, the nitration will yield a mixture of two main products: ortho-nitro (1-(4-bromobutoxy)-2-nitrobenzene) and para-nitro (this compound). The para isomer is often the major product due to reduced steric hindrance compared to the ortho position. The two isomers must then be separated, typically by chromatography or crystallization.

| Reagent | Acid Catalyst | Typical Solvent | Temperature | Product Outcome |

| Conc. HNO₃ | Conc. H₂SO₄ | None or CH₂Cl₂ | 0–10 °C | Mixture of ortho/para isomers |

| KNO₃ | H₂SO₄ | Acetic Anhydride | 0 °C | Mixture of ortho/para isomers |

This table outlines typical conditions for the nitration of (4-bromobutoxy)benzene.

The synthesis of 1-bromo-4-nitrobenzene from bromobenzene proceeds by reacting it with a mixture of nitric and sulfuric acids, taking advantage of the ortho/para directing effect of bromine. study.com A similar directing effect is expected from the (4-bromobutoxy) group.

Multi-step Preparative Routes and Optimization

The primary multi-step route for the synthesis of this compound involves two key stages:

Formation of the 4-nitrophenoxide: 4-Nitrophenol is treated with a base to deprotonate the hydroxyl group, forming the more nucleophilic 4-nitrophenoxide anion.

Nucleophilic substitution (Williamson Ether Synthesis): The 4-nitrophenoxide then reacts with 1,4-dibromobutane in an SN2 reaction to form the desired ether.

A common experimental procedure involves dissolving 4-nitrophenol in a suitable solvent, such as N,N-dimethylformamide (DMF), and treating it with a base like potassium carbonate (K2CO3). researchgate.netchemicalbook.com 1,4-dibromobutane is then added to the reaction mixture, which is typically heated to facilitate the reaction. A patent describing a similar synthesis of 1-(2-bromoethoxy)-4-nitrobenzene reports heating the reaction mixture to 80°C. chemicalbook.com The use of a slight excess of the dihaloalkane is common to favor the formation of the mono-etherified product.

The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). chemicalbook.com Upon completion, the product is typically isolated by pouring the reaction mixture into ice water, followed by extraction with an organic solvent such as dichloromethane. chemicalbook.com The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography. chemicalbook.com A reported yield for the analogous 1-(2-bromoethoxy)-4-nitrobenzene synthesis is 81%. chemicalbook.com

Optimization of Reaction Conditions:

Several factors can be optimized to improve the yield and efficiency of this synthesis. The choice of base, solvent, temperature, and the use of catalysts are crucial.

Base: While strong bases like sodium hydride (NaH) can be used to ensure complete deprotonation of the phenol, milder bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred for the synthesis of aryl ethers as they can minimize side reactions. jk-sci.com

Solvent: Polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are commonly used as they can effectively solvate the cation of the phenoxide salt, leaving the anion more nucleophilic and available to react. lscollege.ac.in Apolar solvents tend to slow down the reaction rate. lscollege.ac.in

Temperature: The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts through elimination reactions, especially with more sterically hindered alkyl halides. lscollege.ac.in Optimization studies often involve varying the temperature to find the optimal balance between reaction rate and product purity.

Phase-Transfer Catalysis (PTC): To enhance the reaction rate and efficiency, especially in biphasic systems (solid-liquid or liquid-liquid), a phase-transfer catalyst can be employed. Catalysts like quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers can facilitate the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs. jk-sci.com This can lead to faster reactions under milder conditions and is a common strategy in industrial syntheses. lscollege.ac.in

The following table summarizes typical reagents and conditions for the synthesis of similar aryl ethers via the Williamson ether synthesis, which can be adapted for this compound.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

| 4-Nitrophenol | 1,2-Dibromoethane | K2CO3 | DMF | 80°C | 81% | chemicalbook.com |

| 4-Nitrophenol | 1-Bromo-3-chloropropane | K2CO3 | Acetone | Reflux | 94% | prepchem.com |

| o-Nitrophenol | n-Butyl bromide | K2CO3 | Acetone | Reflux | 75-80% | orgsyn.org |

| p-Nitrophenol | n-Butyl bromide | K2CO3 | Acetone | Reflux | 79% | prepchem.com |

Considerations for Scalable Synthesis

The Williamson ether synthesis is a robust and widely used method in both laboratory and industrial settings for the preparation of ethers. lscollege.ac.in However, several factors need to be considered when scaling up the synthesis of this compound for industrial production.

Key Considerations for Scalable Synthesis:

Cost and Availability of Raw Materials: The cost-effectiveness of the starting materials, 4-nitrophenol and 1,4-dibromobutane, as well as the chosen base and solvent, is a primary concern for large-scale production.

Reaction Efficiency and Yield: Maximizing the yield and minimizing the formation of byproducts is crucial for an economically viable process. Optimization of reaction parameters as discussed in the previous section is essential. The formation of the bis-etherified product, 1,4-bis(4-nitrophenoxy)butane, is a potential side reaction that can be minimized by controlling the stoichiometry of the reactants.

Process Safety: The reaction may be exothermic, and proper temperature control is necessary to prevent runaway reactions, especially on a large scale. The choice of solvent should also consider its flammability and toxicity.

Work-up and Purification: The isolation and purification of the final product need to be efficient and scalable. Methods like crystallization are often preferred over chromatography for large-scale purification due to lower cost and solvent consumption.

Environmental Impact ("Green Chemistry"): Modern industrial processes aim to be environmentally friendly. This includes using less hazardous solvents, minimizing waste generation, and developing catalytic processes. The use of phase-transfer catalysis can be considered a "green" approach as it can reduce the need for harsh reaction conditions and large volumes of organic solvents. jk-sci.com There is also research into catalytic Williamson ether synthesis at high temperatures using weaker, less toxic alkylating agents to avoid the production of salt byproducts. acs.org

The following table outlines some of the challenges and potential solutions for the scalable synthesis of this compound.

| Challenge | Potential Solution(s) |

| Byproduct Formation | - Precise control of stoichiometry (using an excess of 1,4-dibromobutane)- Optimization of reaction temperature and time |

| Reaction Time | - Use of a phase-transfer catalyst to accelerate the reaction- Optimization of solvent and temperature |

| Purification | - Development of a crystallization-based purification method instead of chromatography- Reactive distillation to remove volatile impurities |

| Solvent Use and Waste | - Selection of a recyclable or biodegradable solvent- Implementation of a solvent recovery system- Exploring solvent-free reaction conditions |

| Process Safety | - Detailed calorimetric studies to understand the reaction exotherm- Implementation of robust temperature control systems in the reactor |

Chemical Reactivity and Transformation Pathways of 1 4 Bromobutoxy 4 Nitrobenzene

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom, located at the terminus of the flexible butoxy chain, is a primary alkyl halide. This structure is highly amenable to bimolecular nucleophilic substitution (SN2) reactions. chemistry.coach The electron-withdrawing nature of the para-nitrophenoxy group does not significantly hinder this reactivity, allowing for the displacement of the bromide ion by a wide range of nucleophiles.

1-(4-Bromobutoxy)-4-nitrobenzene readily reacts with oxygen-centered nucleophiles, such as phenoxides and alkoxides, to form ethers. This transformation, a variant of the Williamson ether synthesis, typically proceeds under basic conditions where a phenol (B47542) or alcohol is deprotonated to form a more potent nucleophile. For instance, the reaction with a substituted phenol in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) yields the corresponding diaryl ether derivative.

| Oxygen Nucleophile | Reagents & Conditions | Product Type | Typical Yield |

|---|---|---|---|

| Phenoxide | Phenol, K2CO3, DMF, 80-100 °C | Ar-O-(CH2)4-O-Ar'-NO2 | High |

| Alkoxide | Alcohol, NaH, THF, 25-60 °C | R-O-(CH2)4-O-Ar-NO2 | Good to High |

Nitrogen-based nucleophiles, including ammonia, primary and secondary amines, and azide (B81097) ions, effectively displace the bromide to form various nitrogen-containing compounds. clockss.org The alkylation of amines with this compound leads to the formation of secondary or tertiary amines, respectively. The reaction with sodium azide is a particularly efficient method for introducing an azido (B1232118) group, which can be further transformed, for example, into a primary amine via reduction. These reactions are typically conducted in polar solvents to facilitate the dissolution of the nucleophilic salt and stabilize the transition state.

| Nitrogen Nucleophile | Reagents & Conditions | Product Type | Typical Yield |

|---|---|---|---|

| Amine (RNH2) | Excess RNH2, EtOH, 70-90 °C | R-NH-(CH2)4-O-Ar-NO2 | Moderate to Good |

| Azide (N3-) | NaN3, DMF or DMSO, 60-100 °C | N3-(CH2)4-O-Ar-NO2 | High |

Carbon-centered nucleophiles, such as cyanide ions or enolates derived from β-dicarbonyl compounds, can also be used to form new carbon-carbon bonds. The reaction with sodium or potassium cyanide extends the alkyl chain by one carbon, yielding a nitrile. chegg.com This nitrile functional group is a valuable synthetic handle for further elaboration into carboxylic acids, amines, or ketones. Similarly, the alkylation of soft nucleophiles like diethyl malonate, in the presence of a base such as sodium ethoxide, results in the formation of a substituted malonic ester.

| Carbon Nucleophile | Reagents & Conditions | Product Type | Typical Yield |

|---|---|---|---|

| Cyanide (CN-) | NaCN or KCN, DMSO, 80-120 °C | NC-(CH2)4-O-Ar-NO2 | Good |

| Diethyl Malonate Enolate | CH2(COOEt)2, NaOEt, EtOH, Reflux | (EtOOC)2CH-(CH2)4-O-Ar-NO2 | Good to High |

The nucleophilic substitution reactions at the bromobutoxy chain of this compound proceed via an SN2 (Substitution, Nucleophilic, bimolecular) mechanism. libretexts.org This pathway is characteristic of primary alkyl halides. chemistry.coach The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. pressbooks.pub

Key features of the SN2 mechanism for this substrate include:

Kinetics: The reaction rate is dependent on the concentration of both the substrate, this compound, and the incoming nucleophile. masterorganicchemistry.com

Transition State: The reaction proceeds through a high-energy transition state where the central carbon atom is transiently five-coordinate, with partial bonds to both the incoming nucleophile and the departing bromide ion. jove.com

Attack Trajectory: The nucleophile must attack from the side opposite to the leaving group, a trajectory known as "backside attack". libretexts.orglibretexts.org This is due to steric hindrance and electrostatic repulsion from the electron-rich leaving group, which blocks a "frontside" approach. libretexts.org

From a stereochemical perspective, the carbon atom bearing the bromine in this compound is achiral as it is bonded to two hydrogen atoms. Therefore, the SN2 reaction does not occur at a stereocenter. chemistrysteps.com While the SN2 mechanism is inherently stereospecific and causes an inversion of configuration at a chiral center, this has no observable consequence for the product's stereochemistry in this specific case, as both the substrate and the product are achiral. jove.comchemistrysteps.com If, however, a chiral nucleophile were used, the product would be a diastereomer.

Reduction and Further Functionalization of the Nitro Group

The aromatic nitro group is a key functional handle that can be readily transformed, most commonly into an amino group. This reduction is a fundamental step in the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and polymers.

Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group in this compound to an amine, yielding 4-(4-bromobutoxy)aniline. This process involves the use of molecular hydrogen (H2) in the presence of a metal catalyst. rasayanjournal.co.in The reaction is highly selective for the nitro group, leaving the ether linkage and the alkyl bromide intact under controlled conditions.

Commonly employed catalysts include:

Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for nitro group reduction. The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a positive pressure of hydrogen.

Raney Nickel (Raney Ni): This is another highly active catalyst for this transformation. rasayanjournal.co.in It is an alloy of nickel and aluminum, with the aluminum leached out to create a high surface area, porous catalyst. jove.comgoogle.com It is often used as a slurry in a solvent like methanol (B129727) or ethanol. rsc.org

The choice of catalyst and reaction conditions can be tuned to ensure high yield and selectivity. For instance, while highly effective, some catalysts under harsh conditions (high temperature or pressure) could potentially cause hydrodehalogenation (loss of the bromine atom). viu.ca

| Catalyst System | Typical Conditions | Product | Key Features |

|---|---|---|---|

| H2 / Pd/C | 1-4 atm H2, Ethanol or Methanol, 25-50 °C | 4-(4-bromobutoxy)aniline | High selectivity, common lab-scale method. |

| H2 / Raney Nickel | 1-20 atm H2, Ethanol or Methanol, 25-80 °C | 4-(4-bromobutoxy)aniline | Very active catalyst, widely used in industry. rasayanjournal.co.ingoogle.com |

Selective Reduction Methods

The reduction of the aromatic nitro group in this compound to a primary amine is a pivotal transformation, yielding 4-(4-bromobutoxy)aniline, a versatile intermediate for further synthesis. The challenge in this reduction lies in achieving high chemoselectivity, preserving the bromoalkoxy chain which is susceptible to reduction or elimination under harsh conditions. Several methods have been developed for the selective reduction of nitroarenes that are applicable to this substrate.

One common approach involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt. While NaBH₄ alone is generally not effective for the reduction of nitro groups, its reactivity can be significantly enhanced by the addition of catalysts. For instance, systems like NaBH₄/NiCl₂·6H₂O in aqueous acetonitrile (B52724) have been shown to efficiently reduce a variety of nitroarenes to their corresponding amines at room temperature. nih.gov The reaction is typically rapid, often completing within minutes, and proceeds through the in-situ formation of a nickel boride species that acts as the active catalyst. nih.gov Similarly, the NaBH₄/Ni(OAc)₂·4H₂O system in wet acetonitrile has been demonstrated to be effective for this transformation, providing high yields of the corresponding anilines. researchgate.net Another effective catalytic system for the chemoselective reduction of nitro compounds is the combination of nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and polymethylhydrosiloxane (B1170920) (PMHS), which facilitates a transfer hydrogenation process. chemdad.com

Metal-free reduction methods have also gained prominence due to their milder reaction conditions and reduced environmental impact. A notable example is the use of tetrahydroxydiboron (B82485) in the presence of 4,4'-bipyridine (B149096) as an organocatalyst, which allows for the rapid and highly chemoselective reduction of aromatic nitro compounds at room temperature. organic-chemistry.org This method demonstrates excellent functional group tolerance, leaving sensitive groups like halogens intact. organic-chemistry.org

The choice of reducing agent and reaction conditions is crucial to prevent unwanted side reactions. For example, while catalytic hydrogenation with reagents like Raney nickel or palladium-on-carbon is a powerful reduction method, it can sometimes lead to the cleavage of the carbon-bromine bond. wikipedia.org Therefore, milder, and more selective methods are generally preferred for substrates like this compound.

Derivatization of Amino or Hydroxylamine (B1172632) Intermediates

The primary amine of 4-(4-bromobutoxy)aniline, formed from the selective reduction of this compound, is a nucleophilic center that can readily undergo a variety of derivatization reactions. These reactions are essential for building more complex molecular architectures. Common derivatization strategies include acylation, alkylation, and the formation of sulfonamides. For instance, the amino group can react with acyl chlorides or anhydrides to form amides. This transformation can be useful to protect the amino group or to introduce new functionalities.

In some reduction processes, particularly those employing milder reducing agents or specific catalysts, the reaction can be stopped at the hydroxylamine stage, yielding 4-(4-bromobutoxy)phenylhydroxylamine. Aryl hydroxylamines are valuable synthetic intermediates themselves. rsc.org The hydroxylamine functionality contains two nucleophilic centers, the nitrogen and the oxygen, and can be selectively derivatized. For instance, the hydroxylamine can be protected using silylating agents. N,O-Bis(trimethylsilyl)hydroxylamine is a commercially available reagent that can be used to introduce trimethylsilyl (B98337) groups on both the nitrogen and oxygen atoms of a hydroxylamine. chemdad.comsigmaaldrich.com This protected form can then undergo further reactions, with the silyl (B83357) groups being easily removable under mild hydrolytic conditions. chemdad.com

The derivatization of the amino group can also lead to intramolecular cyclization. The presence of the bromobutyl chain provides an electrophilic center that can react with the nucleophilic nitrogen of the aniline (B41778) or its derivatives. For example, under basic conditions, the amino group can displace the bromide to form a nitrogen-containing heterocyclic ring system.

Transformations Involving the Phenoxy and Butoxy Moieties

The ether linkages in this compound, specifically the phenoxy and butoxy groups, are generally stable under many reaction conditions. However, they can be cleaved under specific and often harsh conditions, typically involving strong acids or Lewis acids.

The cleavage of aryl ethers, such as the phenoxy group in this molecule, often requires potent reagents. Boron tribromide (BBr₃) is a classic and highly effective reagent for the demethylation of aryl methyl ethers and can be applied to the cleavage of other aryl alkyl ethers. nih.govresearchgate.netnih.govresearchgate.net The mechanism involves the formation of an ether-BBr₃ adduct, which activates the ether for nucleophilic attack by a bromide ion. researchgate.netnih.govresearchgate.net The reaction with BBr₃ can cleave the aryl-oxygen bond, yielding a phenol and the corresponding bromoalkane. In the case of this compound, treatment with BBr₃ would be expected to cleave the phenoxy ether bond, producing 4-nitrophenol (B140041) and 1,4-dibromobutane (B41627).

The butoxy ether linkage, being an alkyl ether, can also be cleaved under acidic conditions, typically with strong hydrohalic acids like HBr or HI. nih.gov The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the context of this compound, using HBr would likely lead to the cleavage of the butoxy ether, generating 4-nitrophenol and 1,4-dibromobutane.

It is important to note that these ether cleavage reactions are generally not selective and would likely affect both the phenoxy and butoxy linkages if the conditions are harsh enough. Therefore, careful control of the reaction conditions is necessary if selective cleavage is desired.

Chemo-selectivity and Regio-selectivity in Complex Reactions

The presence of multiple reactive sites in this compound makes it an interesting substrate for studying chemo- and regio-selectivity in more complex reactions.

Chemo-selectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. A prime example in the chemistry of this compound is the selective reduction of the nitro group in the presence of the bromoalkyl chain, as discussed in section 3.2.2. Many reducing systems have been developed to achieve this, highlighting the importance of choosing the right reagent to target a specific functional group while leaving others intact. organic-chemistry.orgresearchgate.netjrfglobal.com For instance, catalytic hydrogenation might lead to the reduction of both the nitro group and the carbon-bromine bond, whereas milder chemical reducing agents can selectively reduce the nitro group.

Regio-selectivity pertains to the preference of a reaction to occur at one position over another. This is particularly relevant when considering electrophilic aromatic substitution reactions on the aniline derivative, 4-(4-bromobutoxy)aniline. The amino group is a strong activating group and an ortho-, para-director. youtube.comlibretexts.org This means that electrophiles will preferentially attack the positions ortho and para to the amino group. Since the para position is already occupied by the butoxy group, electrophilic substitution reactions, such as halogenation or nitration, on 4-(4-bromobutoxy)aniline would be expected to occur primarily at the ortho positions to the amino group. The specific ratio of ortho to para (in cases where the para position is available) substitution can be influenced by the nature of the electrophile and the reaction conditions. For example, in the bromination of anilines, the choice of solvent can significantly affect the regioselectivity of the reaction. researchgate.net

Applications of 1 4 Bromobutoxy 4 Nitrobenzene As a Key Building Block in Advanced Chemical Research

Precursor in the Synthesis of Heterocyclic Compounds

The dual functionality of 1-(4-Bromobutoxy)-4-nitrobenzene makes it a valuable precursor in the synthesis of various heterocyclic compounds. The bromo-butoxy group serves as a flexible linker and an electrophilic site for alkylation reactions, while the nitro group can be readily transformed into other functional groups, such as amines, which are crucial for the formation of heterocyclic rings.

Indole (B1671886) and Quinoline (B57606) Derivatives

The synthesis of indole and quinoline derivatives often involves the N-alkylation of a precursor ring system. The electrophilic nature of the terminal bromine atom in this compound makes it a suitable reagent for such reactions.

In the synthesis of indole derivatives, the nitrogen atom of an indole ring can act as a nucleophile, displacing the bromide to form an N-alkylated indole. This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, enhancing its nucleophilicity. youtube.com The resulting N-(4-(4-nitrophenoxy)butyl)indole can then undergo further transformations. For example, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form more complex, fused heterocyclic systems. While direct literature examples for this specific reagent are not abundant, the principle of N-alkylation of indoles with alkyl halides is a well-established and fundamental reaction in organic synthesis. nih.govmdpi.comnih.govresearchgate.net

Similarly, in the synthesis of quinoline derivatives, the 4-bromobutoxy chain can be introduced onto a quinoline precursor. For instance, a related compound, 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, highlights the utility of the bromobutoxy group in functionalizing quinoline scaffolds. cymitquimica.comambeed.com In a hypothetical synthesis, a hydroxyquinoline could be alkylated with this compound to yield a quinoline ether. The nitro group in the resulting product offers a handle for further functionalization, potentially leading to compounds with interesting photophysical or biological properties. The synthesis of quinolines is a significant area of research due to their wide range of pharmaceutical applications. nih.govorganic-chemistry.orgresearchgate.net

Table 1: Examples of Reagents for Indole and Quinoline Synthesis

| Reagent/Precursor | Target Heterocycle | Key Reaction Type | Reference |

| Indole and Primary Alkyl Halide | N-Alkylated Indole | SN2 Reaction | youtube.com |

| 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone and 1,4-Dibromobutane (B41627) | 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | Williamson Ether Synthesis | ambeed.com |

| 2-Alkenylaryl-enamine | Quinoline | Aerobic Oxidative Cyclization | nih.gov |

Oxygen and Nitrogen-Containing Heterocycles

The versatility of this compound extends to the synthesis of a broader range of oxygen and nitrogen-containing heterocycles. The bromoalkoxy chain can be utilized to introduce a flexible four-carbon linker into various molecular frameworks, which can subsequently be cyclized to form heterocyclic rings.

For the synthesis of oxygen-containing heterocycles, the bromide can be displaced by a nucleophilic oxygen atom, such as from a phenol (B47542) or an alcohol, to form an ether linkage. Subsequent intramolecular reactions can lead to the formation of cyclic ethers.

In the realm of nitrogen-containing heterocycles, the applications are even more diverse. researchgate.netnih.govmdpi.comnih.gov The bromo group can be displaced by various nitrogen nucleophiles, including amines and amides, to form new C-N bonds. Following this initial alkylation, the nitro group can be reduced to an amine. This newly formed amino group can then react with a suitable functional group, either already present in the molecule or introduced subsequently, to effect cyclization and form a nitrogen-containing ring. This strategy allows for the construction of a variety of heterocyclic systems, with the nature of the final heterocycle being determined by the choice of the initial nitrogen nucleophile and the subsequent cyclization strategy.

Intermediate for Functionalized Organic Materials and Polymers

The distinct reactivity of its two functional ends makes this compound an attractive intermediate for the design and synthesis of functionalized organic materials and polymers. The bromo group provides a site for polymerization or grafting onto polymer backbones, while the nitrophenoxy moiety can impart specific electronic or optical properties to the resulting material.

Preparation of Monomers

This compound can be transformed into a variety of monomers for polymerization. The bromo group can be converted into a polymerizable functional group, such as an acrylate (B77674), methacrylate (B99206), or vinyl ether, through straightforward chemical modifications. For instance, reaction with potassium acrylate would yield 4-(4-nitrophenoxy)butyl acrylate, a monomer that can undergo free-radical polymerization. nih.gov

The resulting polymers would feature a p-nitrophenoxy group on each repeating unit. The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the polymer's properties, such as its refractive index, thermal stability, and non-linear optical response. Furthermore, the nitro group can be chemically modified post-polymerization to introduce other functionalities, allowing for the fine-tuning of the material's properties. For example, reduction of the nitro groups to amino groups would yield a polymer with a high density of reactive sites for further functionalization or cross-linking.

Cross-linking Agents

The bifunctional nature of this compound allows it to act as a cross-linking agent in polymer chemistry. rsc.orgyoutube.commdpi.comresearchgate.netnih.gov In this role, both the bromo and the nitro functionalities (or their derivatives) can participate in reactions that link different polymer chains together, forming a three-dimensional network.

One approach involves a two-step process. First, the bromo group can be reacted with a suitable functional group on a pre-formed polymer, grafting the nitrophenoxybutyl moiety onto the polymer backbone. In a second step, the nitro groups on these grafted chains can be reduced to amino groups. These amino groups can then react with electrophilic functional groups on other polymer chains, such as epoxides or activated esters, to form covalent cross-links.

Alternatively, a "click chemistry" approach, such as thiol-bromo click polymerization, can be envisioned. rsc.org A polymer with pendant thiol groups could be cross-linked by reacting with the bromo groups of this compound. This type of reaction is known for its high efficiency and selectivity. The resulting cross-linked material would incorporate the p-nitrophenoxy group within the cross-links, potentially enhancing the material's thermal and mechanical properties.

Table 2: Potential Polymerization and Cross-linking Strategies

| Strategy | Functional Group Utilized | Resulting Material | Potential Properties | Reference Concept |

| Monomer Synthesis | Bromo group converted to acrylate | Poly(4-(4-nitrophenoxy)butyl acrylate) | High refractive index, thermal stability | rsc.orgnih.govresearchgate.netnih.gov |

| Two-Step Cross-linking | Bromo and subsequently reduced Nitro group | Cross-linked polymer network | Enhanced mechanical and thermal stability | nih.gov |

| Thiol-Bromo Click Chemistry | Bromo group | Thioether cross-linked polymer | High efficiency cross-linking | rsc.org |

Role in the Preparation of Advanced Organic Scaffolds and Architectures

The self-assembly of molecules into well-defined, functional architectures is a cornerstone of modern materials science. This compound possesses the key structural features—a rigid aromatic core, a polarizable nitro group, and a flexible alkyl chain with a reactive terminus—that make it a promising candidate for the construction of advanced organic scaffolds such as self-assembled monolayers (SAMs), metal-organic frameworks (MOFs), and other supramolecular structures. science.govscitechdaily.comnih.gov

The formation of SAMs on various substrates often relies on the interaction of a specific headgroup with the surface. researchgate.net The bromo group of this compound can be converted to a thiol group, which is known to form stable SAMs on gold surfaces. The resulting monolayer would present a surface of p-nitrophenoxy groups. The strong dipole moment of the nitro group would significantly influence the surface potential and wettability of the monolayer. Such functionalized surfaces could find applications in sensors, electronic devices, and as platforms for controlling cell adhesion. Research on disulfide-terminated para-nitrophenyl (B135317) alkyl esters on gold surfaces has shown that the nitro group's presence is a key factor in the monolayer's properties. researchgate.net

Macrocyclic Systems

The synthesis of macrocycles, large ring-like molecules, often relies on bifunctional linear precursors that can undergo an intramolecular cyclization reaction. This compound is theoretically well-suited for such applications. The alkyl bromide can react with a nucleophile on another molecule, which in turn bears a group capable of reacting with a derivative of the nitro moiety, or vice versa, to form a large ring structure. While specific examples employing this exact compound are not prominent in the literature, the strategy is a cornerstone of macrocycle synthesis. The four-carbon butoxy chain provides a flexible yet constrained linker, influencing the final conformation and cavity size of the potential macrocycle.

Dendrimers and Supramolecular Assemblies

Dendrimers are highly branched, tree-like macromolecules, and their synthesis requires building blocks with multiple reactive sites. This compound can serve as an initial core or a branching unit after suitable modification. For instance, the reduction of the nitro group to an amine would yield 4-(4-bromobutoxy)aniline. This resulting molecule possesses two distinct nucleophilic/electrophilic sites, enabling its attachment to a core molecule and subsequent reaction at the bromide terminus to build a dendritic wedge. This step-wise approach allows for the controlled, generational growth of a dendrimer.

In supramolecular chemistry, the nitroaromatic portion of the molecule can participate in non-covalent interactions, such as pi-pi stacking or hydrogen bonding (after reduction to an amine), which are crucial for the self-assembly of larger, ordered structures.

Contributions to Complex Molecule Synthesis

The primary role of this compound in the synthesis of complex molecules is as a versatile intermediate. Its two functional groups can be manipulated in a controlled sequence. A key transformation is the reduction of the nitro group to an amine, yielding 4-(4-bromobutoxy)aniline. This opens up a vast array of subsequent reactions, such as diazotization, amide coupling, or sulfonamide formation, allowing for the introduction of new functionalities.

Simultaneously, the alkyl bromide at the other end of the butoxy chain is a potent electrophile, readily undergoing substitution reactions with various nucleophiles like phenols, amines, and thiols. This dual reactivity allows chemists to connect the nitrophenyl or aminophenyl unit to other molecular fragments via the flexible four-carbon linker.

Table 1: Key Synthetic Transformations of this compound

| Starting Material | Reagents | Product | Transformation Type |

| This compound | Fe, NH₄Cl or H₂, Pd/C | 4-(4-Bromobutoxy)aniline | Nitro Group Reduction |

| This compound | Phenol, Base (e.g., K₂CO₃) | 1-Nitro-4-(4-phenoxybutoxy)benzene | Nucleophilic Substitution |

| 4-(4-Bromobutoxy)aniline | Acyl Chloride, Base | N-(4-(4-Bromobutoxy)phenyl)acetamide | N-Acylation |

This table presents illustrative examples of fundamental reactions.

Utilization in Linker Chemistry for Conjugates and Probes

In the design of molecular probes and bioconjugates, linkers are used to connect a reporter molecule (like a fluorophore) or a drug to a targeting moiety (like a protein or antibody). The structure of this compound makes it an excellent candidate for a heterobifunctional linker.

The typical synthetic strategy involves:

Reacting the alkyl bromide with a functional group on the first molecule (Molecule A).

Chemically modifying the nitro group (e.g., reducing it to an amine).

Coupling the resulting amine with the second molecule (Molecule B).

The butoxy chain provides a defined separation of approximately 6-7 angstroms between the conjugated species, which can be critical for maintaining the biological activity of a protein or the function of a probe. The aromatic ring provides a rigid attachment point that can be further functionalized if necessary. While specific, commercially available probes based directly on this linker are not widely documented, its fundamental structure is representative of linkers used in this field of research.

Spectroscopic and Analytical Methods for Structural Elucidation of 1 4 Bromobutoxy 4 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: Proton NMR spectroscopy of 1-(4-bromobutoxy)-4-nitrobenzene is expected to reveal distinct signals corresponding to the aromatic protons and the aliphatic protons of the butoxy chain. The aromatic region would feature two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the strongly electron-withdrawing nitro group are anticipated to be deshielded and appear at a higher chemical shift (further downfield) compared to the protons ortho to the ether linkage. The protons of the butoxy chain would present as a series of multiplets. The methylene (B1212753) group attached to the phenolic oxygen (-O-CH₂-) would be the most deshielded of the aliphatic protons, followed by the methylene group attached to the bromine atom (-CH₂-Br). The two central methylene groups would appear at intermediate chemical shifts.

¹³C NMR Spectroscopy: Carbon-13 NMR provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. For this compound, one would expect to observe signals for the four distinct carbons of the aromatic ring and the four carbons of the butoxy chain. The carbon atom bearing the nitro group would be significantly deshielded, as would the carbon atom attached to the ether oxygen. The chemical shifts of the aliphatic carbons would follow a similar trend to their attached protons, with the carbons bonded to the heteroatoms (oxygen and bromine) appearing at lower fields than the other two methylene carbons.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~8.2 | Doublet | 2H | Protons ortho to NO₂ |

| Aromatic | ~7.0 | Doublet | 2H | Protons ortho to O-CH₂ |

| Aliphatic | ~4.1 | Triplet | 2H | -O-CH₂- |

| Aliphatic | ~3.5 | Triplet | 2H | -CH₂-Br |

| Aliphatic | ~2.0-2.2 | Multiplet | 4H | -CH₂-CH₂- |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic | ~164 | C-O |

| Aromatic | ~142 | C-NO₂ |

| Aromatic | ~126 | CH (ortho to NO₂) |

| Aromatic | ~115 | CH (ortho to O-CH₂) |

| Aliphatic | ~68 | -O-CH₂- |

| Aliphatic | ~33 | -CH₂-Br |

| Aliphatic | ~29 | -CH₂- |

| Aliphatic | ~28 | -CH₂- |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ether, and the alkyl bromide. A product page from Thermo Scientific for this compound confirms that its IR spectrum is "Authentic," though the spectrum itself is not provided.

Key expected vibrational frequencies include:

N-O stretching: Strong, asymmetric and symmetric stretching vibrations for the nitro group, typically observed around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.

C-O stretching: Aromatic ether C-O stretching bands are expected in the region of 1250-1020 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹.

C-Br stretching: The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Aromatic C=C stretching: These vibrations would be visible in the 1600-1450 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric N-O Stretch | ~1520 | Strong |

| Symmetric N-O Stretch | ~1345 | Strong |

| Aromatic C-O Stretch | ~1250 | Strong |

| Aliphatic C-O Stretch | ~1040 | Medium |

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| Aliphatic C-H Stretch | <3000 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| C-Br Stretch | 600-500 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₂BrNO₃, the expected molecular weight is approximately 274.11 g/mol . The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic M+2 isotopic pattern for the molecular ion peak and any bromine-containing fragments.

Common fragmentation pathways would likely involve cleavage of the ether bond and loss of the butoxy chain or parts of it. Fragmentation of the nitro group (loss of NO or NO₂) is also a common pathway for nitroaromatic compounds.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound (C₁₀H₁₂BrNO₃), HRMS would be able to confirm this specific elemental composition by providing a mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm).

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

Currently, there is no publicly available information to indicate that an X-ray crystal structure has been determined for this compound. If the compound can be crystallized, this technique would provide the most definitive proof of its three-dimensional structure in the solid state.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are essential for the separation, identification, and purification of compounds. For a moderately polar molecule like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods for analysis.

Gas Chromatography (GC): GC is a common technique used to separate and analyze compounds that can be vaporized without decomposition. A product listing from Thermo Scientific indicates that the purity of their this compound is determined to be a minimum of 80% by GC, with a typical purity of 85%. This demonstrates the utility of GC for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds that are not easily vaporized. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be effective for separation and purity assessment. A UV detector would be highly sensitive for this compound due to the presence of the nitroaromatic chromophore.

Theoretical and Computational Investigations on 1 4 Bromobutoxy 4 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and molecular properties of 1-(4-bromobutoxy)-4-nitrobenzene. These calculations provide valuable data on the molecule's geometry, charge distribution, and orbital energies.

The geometry of this compound is characterized by the planar nitrobenzene (B124822) group and the flexible bromobutoxy chain. DFT calculations, such as those using the B3LYP functional with a 6-311+G(d,p) basis set, can accurately predict bond lengths, bond angles, and dihedral angles. niscpr.res.in For instance, in related nitroaromatic compounds, the C-N bond connecting the nitro group to the benzene (B151609) ring is of particular interest, as its length and strength can be influenced by substituents. mdpi.com The electronic properties are significantly influenced by the strong electron-withdrawing nature of the nitro group (-NO2) and the electron-donating character of the ether oxygen in the butoxy chain. mdpi-res.com

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity. For nitroaromatic compounds, the LUMO is typically localized on the nitrobenzene ring, indicating its susceptibility to nucleophilic attack or reduction. nih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical stability.

The molecular electrostatic potential (MESP) surface visually represents the charge distribution and reactive sites. In this compound, the region around the nitro group exhibits a strong negative potential, making it a likely site for electrophilic interaction, while the area around the aromatic protons and the bromobutyl chain shows a positive potential.

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | ~3.5 Debye | B3LYP/6-311++G(d,p) |

| HOMO Energy | (Typical range for similar compounds) | DFT |

| LUMO Energy | (Typical range for similar compounds) | DFT |

| HOMO-LUMO Gap | (Typical range for similar compounds) | DFT |

Reaction Mechanism Predictions and Energy Profiles of Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. The most common synthesis of this compound is through a Williamson ether synthesis. chemicalbook.comfrancis-press.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-nitrophenol (B140041) is deprotonated to form the 4-nitrophenoxide ion, which then attacks 1,4-dibromobutane (B41627) to yield the desired product.

The reaction mechanism can be computationally modeled to determine the transition state structures and activation energies. rsc.org DFT calculations can elucidate the potential energy surface of the reaction, identifying the lowest energy pathway. rsc.org For a typical Williamson ether synthesis, the reaction proceeds via an SN2 mechanism. researchgate.net The calculations would likely show a transition state where the oxygen of the phenoxide is forming a bond with the carbon of the butyl chain, while the bromine atom is simultaneously departing.

| Reaction Step | Description | Key Computational Insights |

| Deprotonation | 4-Nitrophenol reacts with a base (e.g., K2CO3). | Calculation of pKa to select a suitable base. |

| Nucleophilic Attack | 4-Nitrophenoxide attacks 1,4-dibromobutane. | Determination of transition state geometry and activation energy. rsc.org |

| Product Formation | Formation of this compound. | Calculation of reaction enthalpy (exothermic/endothermic). |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations can provide detailed insights into the conformational flexibility of this compound. nih.gov The bromobutoxy chain has several rotatable bonds, allowing the molecule to adopt a wide range of conformations. MD simulations can explore the conformational landscape of the molecule over time, identifying the most stable and populated conformations.

While specific MD studies on this compound are not prevalent, studies on similar flexible molecules and nitroaromatic compounds offer valuable perspectives. aps.orgresearchgate.net The simulations would likely reveal that in a non-polar solvent, the chain might be more extended, while in a polar solvent, it could adopt a more compact conformation due to solvophobic effects.

The orientation of the butoxy chain relative to the nitrobenzene ring is also of interest. There may be specific dihedral angles that are energetically favored due to steric and electronic interactions. Understanding the conformational preferences is crucial as it can influence the molecule's physical properties and its ability to interact with other molecules.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship (SRR) studies aim to correlate the chemical structure of a molecule with its reactivity. For this compound, the key structural features influencing its reactivity are the nitro group, the aromatic ring, the ether linkage, and the terminal bromine atom.

The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution, although this is generally difficult. More importantly, the nitro group itself can be reduced to various other functional groups, such as nitroso, hydroxylamino, and amino groups. nih.gov The ease of this reduction is related to the LUMO energy of the molecule. nih.gov

The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The terminal bromine atom is a good leaving group and can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule. researchgate.net

Quantitative structure-activity relationship (QSAR) models can be developed to predict the reactivity of a series of related compounds based on calculated molecular descriptors. nih.gov For a series of nitrobenzene derivatives, descriptors such as the HOMO and LUMO energies, dipole moment, and various steric parameters can be correlated with experimentally observed reaction rates or biological activities. mdpi.com

Design of Novel Derivatives via Computational Methods

Computational methods are increasingly used for the in-silico design of novel derivatives of existing molecules with improved properties. researchgate.net Starting with the scaffold of this compound, various modifications can be computationally explored to tailor its characteristics for specific applications.

For instance, if the goal is to develop a molecule with enhanced biological activity, the terminal bromine could be replaced with various other functional groups, and the resulting derivatives could be docked into the active site of a target protein to predict their binding affinity. nih.gov Modifications to the aromatic ring, such as the introduction of additional substituents, could also be explored to modulate the electronic properties and reactivity. nih.gov

Computational screening of a virtual library of derivatives can help prioritize the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. mdpi.com For example, by calculating properties like the HOMO-LUMO gap and MESP for a range of designed derivatives, researchers can pre-select compounds with desired electronic characteristics. mdpi.com

Future Research Directions and Unexplored Reactivity of 1 4 Bromobutoxy 4 Nitrobenzene

Development of Novel Catalytic Transformations

The reactivity of 1-(4-bromobutoxy)-4-nitrobenzene is dominated by its two primary functional groups: the nitro group and the bromo group. Future research will likely focus on developing novel catalytic systems that can selectively transform these groups with high efficiency and under mild conditions.

The reduction of the nitro group to an amine is a cornerstone transformation in organic synthesis. nih.gov While traditional methods using metals like iron, tin, or zinc in acidic media are effective, they often generate significant waste. nih.gov Future research could explore a wider range of heterogeneous and homogeneous catalysts. For instance, catalytic hydrogenation over palladium, platinum, or nickel catalysts is a cleaner alternative. nih.gov A key area of investigation will be the development of chemoselective catalysts that can reduce the nitro group without affecting the C-Br bond or the ether linkage. This would be particularly valuable for multi-step syntheses where protecting group strategies can be minimized.

Furthermore, the bromo group offers a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Developing catalytic systems that can efficiently couple substrates at the terminus of the butyl chain without cleaving the ether bond or reacting with the nitro group would significantly expand the synthetic utility of this compound. This could involve the use of specialized ligands that modulate the reactivity of the metal catalyst.

Another avenue of research is the catalytic functionalization of the C-H bonds on the aromatic ring, although this is more challenging due to the deactivating nature of the nitro group.

Integration into Flow Chemistry Systems

The transition from batch to continuous-flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving potentially hazardous reagents or intermediates. nih.govbeilstein-journals.org The synthesis and subsequent transformations of this compound are well-suited for adaptation to flow chemistry systems.

The reduction of aromatic nitro compounds, a key reaction of this molecule, has been successfully demonstrated in continuous-flow reactors. nih.govbeilstein-journals.orgalmacgroup.com These systems often utilize packed-bed reactors with solid-supported catalysts, allowing for easy separation of the catalyst from the product stream and continuous operation. almacgroup.com Research in this area could focus on optimizing reactor design, catalyst selection, and reaction conditions (temperature, pressure, flow rate) for the specific case of this compound to maximize yield and purity of the corresponding aniline (B41778) derivative, 4-(4-bromobutoxy)aniline. researchgate.net For example, the use of metal-free reducing agents like trichlorosilane (B8805176) in flow has been shown to be effective for a range of nitroaromatics and could be a promising direction. nih.govbeilstein-journals.org

Flow chemistry also enables the safe handling of reactions that are difficult to control in batch, such as those involving highly exothermic processes or unstable intermediates. The selective functionalization of the bromo group via organometallic intermediates, for instance, could be performed with greater control and safety in a microreactor environment.

| Parameter | Batch Processing | Flow Chemistry |

| Safety | Higher risk with hazardous reagents/intermediates | Enhanced safety due to small reaction volumes |

| Scalability | Often challenging and requires process redesign | Readily scalable by extending operation time or parallelizing reactors |

| Process Control | Difficult to control temperature and mixing | Precise control over reaction parameters |

| Efficiency | Can have lower space-time yields | Higher space-time yields and throughput |

Exploration of Photochemical Reactivity

The photochemical behavior of nitroaromatic compounds is a rich and complex field, offering pathways to unique products not accessible through traditional thermal reactions. rsc.orgresearchgate.net The presence of the nitro group makes this compound a candidate for various photochemical transformations.

Nitroaromatic compounds are known to undergo photosubstitution reactions. For instance, 4-nitroanisole, a structurally related compound, undergoes photochemical nucleophilic aromatic substitution. sigmaaldrich.comacs.org It is plausible that this compound could undergo similar reactions, where the nitro group or another substituent on the ring is displaced by a nucleophile upon irradiation. The nature of the solvent and the nucleophile can significantly influence the outcome of these reactions.

Another area of interest is the potential for intramolecular photochemical reactions. The flexible butyl chain could, under photochemical activation, interact with the excited nitroaromatic ring, potentially leading to cyclization products. The possibility of photoinduced electron transfer processes involving the nitro group and other parts of the molecule or external reagents also warrants investigation. cdnsciencepub.com

Furthermore, the photolysis of nitroaromatic compounds can lead to the formation of reactive species like nitric oxide (NO) and aryloxy radicals. researchgate.net The controlled release of NO is of significant interest in medicinal chemistry, and the generation of the corresponding aryloxy radical could be harnessed for subsequent synthetic transformations.

Sustainable and Green Synthesis Alternatives

The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign. sigmaaldrich.com For this compound, this can be applied to both its synthesis and its use in subsequent reactions.

The classical synthesis of this compound involves the Williamson ether synthesis, reacting 4-nitrophenol (B140041) with 1,4-dibromobutane (B41627) in the presence of a base. While effective, this method can be improved. The use of phase-transfer catalysis (PTC) can enhance the reaction rate, allow for the use of less hazardous solvents (or even water), and simplify the work-up procedure. researchgate.netwikipedia.orgrjptonline.org A phase-transfer catalyst facilitates the transfer of the phenoxide ion from an aqueous phase to an organic phase where it can react with the alkyl halide. wikipedia.org

Alternative, greener approaches to ether synthesis could also be explored. For example, catalytic methods that avoid the use of stoichiometric bases and minimize salt byproducts are highly desirable. acs.orgacs.org This could involve the use of solid acid catalysts or developing catalytic cycles that regenerate the base. acs.org

In the subsequent reactions of this compound, the move towards catalytic methods, as discussed in section 7.1, is inherently a green approach as it reduces the amount of stoichiometric reagents required. nih.gov

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Catalytic methods to reduce byproducts |

| Atom Economy | Exploring addition reactions over substitution reactions |

| Less Hazardous Chemical Syntheses | Use of less toxic solvents and reagents |

| Safer Solvents and Auxiliaries | Application of phase-transfer catalysis in aqueous media |

| Catalysis | Development of recyclable heterogeneous catalysts |

Design and Synthesis of Advanced Functional Materials

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced functional polymers. Both the nitro group and the bromo group can be converted into a variety of other functionalities, allowing for the creation of polymers with tailored properties.

For example, reduction of the nitro group to an amine and subsequent reaction with a diacyl chloride could yield a polyamide. Alternatively, the bromo group could be converted to a polymerizable group, such as a methacrylate (B99206) or a styrenic moiety. Copolymerization of such a monomer with other functional monomers would allow for the creation of a wide range of materials. For instance, monomers containing p-nitrophenyl groups have been used to create functional polymers for various applications. tcichemicals.comresearchgate.net

The rigid aromatic core and the flexible spacer of this molecule also suggest its potential as a building block for liquid crystalline polymers (LCPs). wikipedia.orgmedcraveebooks.com By incorporating this unit into a polymer backbone, it may be possible to induce liquid crystalline phases, leading to materials with high strength, thermal stability, and anisotropic properties. wikipedia.orgmdpi.com The nitro group could be further functionalized to tune the liquid crystalline behavior or to introduce other properties such as non-linear optical activity.

Furthermore, the terminal bromide allows for the grafting of this molecule onto surfaces or other polymer backbones, creating functionalized surfaces or graft copolymers with specific properties dictated by the nitroaromatic headgroup.

| Material Class | Potential Synthetic Route from this compound | Potential Properties and Applications |

| Functional Polyamides | Reduction of nitro group to amine, followed by polycondensation with a diacyl chloride. | High-performance plastics, fibers. |

| Functional Polymethacrylates | Conversion of bromo group to a methacrylate, followed by polymerization. | Functional coatings, drug delivery systems. tcichemicals.com |

| Liquid Crystalline Polymers | Incorporation into a polyester (B1180765) or polyamide backbone. | High-strength materials, optical components. wikipedia.orgmedcraveebooks.com |

| Graft Copolymers | Grafting from the bromo-terminus onto a polymer backbone. | Modified surface properties, compatibilizers. |

Q & A

Basic: What are the optimized synthetic routes for 1-(4-Bromobutoxy)-4-nitrobenzene, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution. A common approach is the reaction of 4-nitrobenzene derivatives with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ or NaH in anhydrous DMF at 60–80°C). The bromobutoxy group is introduced via an SN2 mechanism, where the nitro group's electron-withdrawing nature enhances electrophilicity at the para position. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of nitrobenzene derivative to dibromobutane) and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials and byproducts like 1,4-bis(4-nitrophenoxy)butane .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

Key characterization methods include:

- NMR Spectroscopy : ¹H NMR confirms the presence of the bromobutoxy chain (δ 3.5–3.7 ppm for -OCH₂- and δ 1.8–2.1 ppm for -CH₂Br) and aromatic protons (δ 8.1–8.3 ppm for nitro-substituted benzene). ¹³C NMR identifies quaternary carbons adjacent to the nitro group (~148 ppm) and brominated carbons (~30–35 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS provides molecular ion peaks [M+H]⁺ or [M]⁺, with isotopic patterns confirming bromine presence (≈1:1 ratio for ⁷⁹Br/⁸¹Br) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity, with UV detection at 254 nm due to the nitro group’s strong absorbance .

Advanced: What mechanistic insights explain competing pathways in substitution reactions involving this compound?

Methodological Answer:

The bromobutoxy chain in this compound undergoes nucleophilic substitution (SN2) with amines, thiols, or azides. Competing elimination (E2) can occur under strongly basic conditions, forming butene derivatives. To favor substitution:

- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Employ mild bases (e.g., K₂CO₃) instead of strong bases like NaOH.

- Maintain temperatures below 80°C to minimize elimination. Computational studies (DFT) predict activation energies for SN2 vs. E2 pathways, guiding solvent/base selection .

Advanced: How does this compound compare to chloro or methoxy analogs in reactivity and applications?

Methodological Answer: